(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
The compound "(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone" features a unique hybrid structure combining an azetidine (4-membered nitrogen-containing ring) with a 1,2,3-triazole moiety linked via a sulfonyl group and a ketone bridge. The 4-methoxyphenylsulfonyl substituent contributes to its electronic and steric properties, while the phenyl-triazole group enhances aromatic interactions.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-7-9-16(10-8-15)28(25,26)17-12-22(13-17)19(24)18-11-20-23(21-18)14-5-3-2-4-6-14/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALXPAYKMDQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone , also referred to as MTIP , has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of MTIP is , and it features an azetidine ring, a sulfonyl group, and a triazole moiety. The presence of the methoxyphenyl group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets.
Synthesis
The synthesis of MTIP typically involves several key steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
- Introduction of the Methoxyphenyl Group : The azetidine intermediate is reacted with a methoxyphenyl sulfonyl chloride under basic conditions.
- Attachment of the Triazole Group : The final step involves coupling the sulfonyl azetidine derivative with a phenyl ketone that contains a triazole moiety using coupling reagents like palladium catalysts.
MTIP's mechanism of action is believed to involve interactions with specific biological macromolecules, including enzymes and receptors. The sulfonyl group can participate in hydrogen bonding or electrostatic interactions, while the azetidine ring contributes to overall stability and reactivity. These interactions may modulate enzyme activity or receptor signaling pathways.
Anticancer Activity
Recent studies have indicated that MTIP exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that MTIP effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
- In vivo studies using murine models showed that MTIP can significantly reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent against cancer .
Comparative Analysis of Biological Activity
To better understand MTIP's efficacy, a comparative analysis with other known compounds was conducted. The following table summarizes the IC50 values for MTIP and related compounds against specific cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| MTIP | MCF-7 (Breast) | 0.5 |
| MTIP | A549 (Lung) | 0.7 |
| Compound X | MCF-7 | 1.2 |
| Compound Y | A549 | 1.5 |
Case Studies
- Case Study on Apoptosis Induction : A study investigated the apoptotic effects of MTIP on MCF-7 breast cancer cells. Results indicated that treatment with MTIP led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis .
- Case Study on In Vivo Efficacy : In a mouse model bearing A549 lung cancer tumors, administration of MTIP resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with MTIP .
Scientific Research Applications
Structural Features
The compound features:
- Azetidine ring : A four-membered nitrogen-containing ring that enhances biological activity.
- Sulfonyl group : Known for improving interactions with biological targets.
- Triazole moiety : A five-membered ring that contributes to the compound's bioactivity.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 396.46 g/mol.
Anticancer Properties
Research indicates that compounds containing azetidine and triazole structures exhibit significant anticancer activities. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.
Case Study : A study on a related azetidine derivative demonstrated substantial inhibition of tumor growth in both in vitro and in vivo models. This suggests that the compound could be effective against various cancer types, potentially leading to new therapeutic strategies.
Antimicrobial Activity
The sulfonyl group in this compound may enhance its antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial and fungal strains.
Research Finding : A derivative with a comparable structure was tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibition rates. This indicates the potential for developing new antibiotics from this class of compounds.
Enzyme Inhibition
The unique structural features of the compound suggest potential enzyme inhibition capabilities. Sulfonamides are well-known for their role as enzyme inhibitors in various biochemical pathways.
Example : Research has shown that certain sulfonamide derivatives can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This positions the compound as a candidate for further studies in enzyme inhibition.
Reaction Conditions
Optimizing reaction conditions such as temperature, solvent choice, and catalysts is crucial for achieving high yields and purity of the final product.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional motifs with several classes of molecules, including sulfonamide-based herbicides, triazole-containing heterocycles, and azetidine derivatives. Key comparisons are outlined below:
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- The 4-methoxyphenylsulfonyl group may improve solubility compared to non-polar substituents (e.g., phenylsulfonyl in ) .
- Unlike sulfonylurea herbicides (), the ketone bridge in the target compound lacks a urea group, likely altering its biological targets .
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Solubility: The 4-methoxy group likely increases water solubility compared to non-substituted phenylsulfonyl derivatives (e.g., compound) .
- LogP : The azetidine’s compact structure may reduce lipophilicity relative to bulkier heterocycles (e.g., triazines in ) .
- Thermal Stability : Azetidine’s ring strain could lower melting points compared to 5- or 6-membered ring systems.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
